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Compound of Interest

Compound Name: 2,3,5,6-Tetrachloropyridin-4-amine

Cat. No.: B181941 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,3,5,6-
Tetrachloropyridin-4-amine

Executive Summary
This technical guide provides a comprehensive examination of 2,3,5,6-tetrachloropyridin-4-
amine, a highly functionalized heterocyclic compound. Intended for researchers, chemists, and

professionals in drug development, this document synthesizes critical data on the molecule's

physicochemical properties, a plausible synthetic route, and its detailed molecular structure as

elucidated by modern spectroscopic techniques. While direct experimental spectra for this

specific molecule are not widely published, this guide leverages established principles of

spectroscopy and data from closely related analogues to present a robust and predictive

structural analysis. Key safety and handling protocols are also outlined to ensure its proper use

in a laboratory setting.

Chemical Identity and Significance
2,3,5,6-Tetrachloropyridin-4-amine, also known as 4-Amino-2,3,5,6-tetrachloropyridine, is a

chlorinated pyridine derivative.[1] Its structure, featuring a primary amine group and four

chlorine atoms on the pyridine ring, makes it a potentially valuable, though sterically hindered,

building block in synthetic organic chemistry. The electron-withdrawing nature of the chlorine

atoms significantly influences the electron density of the pyridine ring and the basicity of the

amino group, dictating its reactivity. Analogous aminopyridines are recognized for their versatile
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reactivity and are employed in the development of compounds with potential antimicrobial and

anti-cancer activities.[2]

Physicochemical Properties
The fundamental physical and chemical properties of 2,3,5,6-tetrachloropyridin-4-amine are

summarized below. These characteristics are essential for its handling, storage, and application

in experimental design.

Property Value Reference

CAS Number 2176-63-8 [1][3][4]

Molecular Formula C₅H₂Cl₄N₂ [1][4]

Molecular Weight 231.89 g/mol [1]

Melting Point 212 °C [1]

Boiling Point 333.8 ± 37.0 °C (Predicted) [1]

Density 1.746 ± 0.06 g/cm³ (Predicted) [1]

pKa -3.41 ± 0.50 (Predicted) [1]

Storage Temperature 2-8°C [1]

Synthesis and Purification
While specific industrial-scale synthesis routes for 2,3,5,6-tetrachloropyridin-4-amine are not

prominently detailed in public literature, a logical approach involves the nucleophilic aromatic

substitution of pentachloropyridine. The amination of highly halogenated pyridines is a known

synthetic strategy.[5] The C4 position (para to the ring nitrogen) is highly activated towards

nucleophilic attack, making it the most probable site for substitution.

Proposed Synthetic Pathway: Amination of
Pentachloropyridine
The most plausible synthesis involves the reaction of pentachloropyridine with an ammonia

source, such as aqueous ammonia or ammonia in a sealed vessel, under elevated temperature
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and pressure. The solvent choice is critical and could range from water to polar aprotic solvents

to facilitate the reaction.

Protocol 3.2: Representative Experimental Synthesis
Causality: This protocol is designed to favor the selective substitution at the C4 position. A

sealed reaction vessel is necessary to maintain the concentration of the volatile ammonia

nucleophile and to reach the temperatures required to overcome the activation energy for

substitution on the electron-deficient ring.

Reactor Setup: To a 100 mL high-pressure steel autoclave, add pentachloropyridine (10.0 g,

39.8 mmol) and 50 mL of concentrated aqueous ammonia (28-30%).

Sealing and Heating: Seal the autoclave securely. Place it in a heating mantle behind a

protective blast shield.

Reaction: Heat the vessel to 180°C with vigorous stirring. Maintain this temperature for 12-18

hours. The internal pressure will increase significantly; ensure the reactor is rated for the

expected conditions.

Cooling and Workup: Allow the reactor to cool completely to room temperature. Carefully

vent any residual pressure.

Isolation: Open the reactor and transfer the resulting slurry to a beaker. Neutralize the

mixture carefully with 6M HCl until the pH is approximately 7. The solid product will

precipitate.

Purification: Filter the crude product using a Büchner funnel and wash thoroughly with

deionized water (3 x 50 mL) to remove any ammonium salts.

Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight. The product

can be further purified by recrystallization from a suitable solvent like ethanol or toluene if

necessary.

Visualization of Synthesis Workflow
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2,3,5,6-Tetrachloropyridin-4-amine

Click to download full resolution via product page

Caption: 2D structure of 2,3,5,6-Tetrachloropyridin-4-amine.

Crystallography and Intermolecular Interactions
No published crystal structure for 2,3,5,6-tetrachloropyridin-4-amine was identified. However,

the crystal structure of the related compound, 4-amino-3,5-dichloropyridine, provides valuable

insight. In its solid state, molecules are assembled through N-H···N hydrogen bonds, where the
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amino group of one molecule donates a hydrogen to the pyridine ring nitrogen of an adjacent

molecule, forming supramolecular chains. [2]These chains are further stabilized by offset π–π

stacking interactions between the pyridine rings. [2]It is highly probable that 2,3,5,6-
tetrachloropyridin-4-amine adopts a similar crystal packing motif, dominated by strong

hydrogen bonding and aromatic stacking.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, its NMR spectra are predicted to be remarkably simple.

¹H NMR: The only protons are on the primary amine group (-NH₂). These would likely appear

as a single, potentially broad peak in the region of 3.5-5.0 ppm. The exact chemical shift and

peak shape would be highly dependent on the solvent, concentration, and temperature due

to hydrogen bonding and exchange phenomena. [6]* ¹³C NMR: The C₂ᵥ symmetry results in

only three expected signals for the five carbon atoms in the pyridine ring.

C4 (C-NH₂): This carbon would appear as one distinct signal.

C3/C5 (C-Cl): These two equivalent carbons would produce a single signal.

C2/C6 (C-Cl): These two equivalent carbons, adjacent to the ring nitrogen, would produce

a third signal, likely shifted further downfield due to the nitrogen's deshielding effect.

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. For this primary aromatic

amine, the following vibrations are expected:

N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹

region. [7]These correspond to the asymmetric and symmetric N-H stretching modes. [6]* N-

H Bending: A characteristic "scissoring" vibration for the -NH₂ group should appear in the

1580-1650 cm⁻¹ range. [7]* C-N Stretching: The stretching vibration for the aromatic C-N

bond is expected to be strong and appear in the 1250-1335 cm⁻¹ region. [7]* C-Cl

Stretching: Strong absorptions corresponding to C-Cl bond stretching are expected in the

fingerprint region, typically below 850 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry is a definitive tool for confirming the molecular weight and elemental

composition.

Nitrogen Rule: The molecule contains two nitrogen atoms (an even number). Therefore, its

molecular ion (M⁺) peak will have an even mass-to-charge (m/z) ratio. [6]* Molecular Ion and

Isotopic Pattern: The calculated molecular weight is 231.89 g/mol . The mass spectrum will

exhibit a highly characteristic isotopic cluster for the molecular ion due to the presence of

four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The most abundant peak in this cluster

(corresponding to C₅H₂³⁵Cl₄N₂) would be at m/z 230. The cluster will show peaks at M, M+2,

M+4, M+6, and M+8 with a distinctive intensity ratio, providing unambiguous confirmation of

four chlorine atoms.

Summary of Predicted Spectroscopic Data
Technique Feature

Predicted
Observation

Rationale

¹H NMR -NH₂ Protons
~3.5-5.0 ppm (broad

singlet)

Chemical exchange

and H-bonding.

¹³C NMR Aromatic Carbons 3 distinct signals

C₂ᵥ symmetry makes

C2/C6 and C3/C5

pairs equivalent.

IR N-H Stretch
Two bands at ~3300-

3500 cm⁻¹

Primary amine

symmetric &

asymmetric stretches.

[6][7]

IR N-H Bend
One band at ~1580-

1650 cm⁻¹

Primary amine

scissoring vibration.

[7]

MS Molecular Ion (M⁺)
m/z 230 (most

abundant peak)

Corresponds to

C₅H₂³⁵Cl₄N₂.

MS Isotopic Cluster
M, M+2, M+4, M+6,

M+8

Characteristic pattern

for a molecule with

four chlorine atoms.
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Workflow for Structural Verification

Sample

Spectroscopic Analysis

Data Interpretation

Conclusion

Purified Compound

Mass Spectrometry (MS) Infrared (IR) Spectroscopy ¹H and ¹³C NMR

Confirm MW = 231.9
Verify Cl₄ Isotopic Pattern Confirm -NH₂ and Ar-Cl groups Confirm C₂ᵥ Symmetry

(1H signal, 3C signals)

Structure Verified

Click to download full resolution via product page

Caption: Logical workflow for the comprehensive structural verification of the target molecule.

Safety and Handling
2,3,5,6-Tetrachloropyridin-4-amine is classified as a hazardous substance and must be

handled with appropriate precautions in a controlled laboratory environment.

Primary Hazards: The compound is toxic if swallowed, toxic in contact with skin, and toxic if

inhaled. [4][8] * H301: Toxic if swallowed

H311: Toxic in contact with skin

H331: Toxic if inhaled
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Handling:

Always use in a well-ventilated area or a chemical fume hood. [9] * Wear appropriate

personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and

safety goggles. [9] * Avoid breathing dust, fumes, or vapors. [9] * Wash hands thoroughly

after handling. [8] * Do not eat, drink, or smoke in areas where the chemical is handled or

stored. [8]* Emergency Response: In case of ingestion, seek immediate emergency

medical help. [8]If the substance comes into contact with skin, wash immediately with

plenty of soap and water. [9]

Conclusion
2,3,5,6-Tetrachloropyridin-4-amine is a symmetrically substituted pyridine with well-defined,

albeit predictable, structural and spectroscopic properties. Its planar, electron-deficient aromatic

system and primary amine functionality are its key chemical features. While experimental data

is sparse, analysis based on foundational spectroscopic principles and comparison with close

structural analogues allows for a confident characterization of its molecular structure. The

pronounced toxicity of the compound necessitates strict adherence to safety protocols during

its handling and use. This guide serves as a foundational resource for scientists intending to

utilize this compound in further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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